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molecular formula C10H11F2NO B8623374 n-Isopropyl-2,6-difluorobenzamide

n-Isopropyl-2,6-difluorobenzamide

Cat. No. B8623374
M. Wt: 199.20 g/mol
InChI Key: OTKLZLBSCCLNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06506901B2

Procedure details

A solution of 2,6-difluorobenzoic acid (10 g, 63 mmol) and carbonyldiimidazole (10.26 g, 63.5 mmol) in 300 mL methylene chloride was stirred for 1 hour at ambient temperature. Isopropyl amine (5.39 mL, 63.25 mmol) was added and stirring was continued over night. An equivalent volume of methylene chloride was added, and the reaction mixture was washed with water, 1M NaOH, 1M HCl, and brine. The organic phase was dried (Na2SO4) and concentrated in vacuo to give a near quantitative yield of the amide as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.26 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.39 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]([OH:6])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH:24]([NH2:27])([CH3:26])[CH3:25]>C(Cl)Cl>[CH:24]([NH:27][C:4](=[O:6])[C:3]1[C:7]([F:11])=[CH:8][CH:9]=[CH:10][C:2]=1[F:1])([CH3:26])[CH3:25]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)F
Name
Quantity
10.26 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.39 mL
Type
reactant
Smiles
C(C)(C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued over night
WASH
Type
WASH
Details
the reaction mixture was washed with water, 1M NaOH, 1M HCl, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC(C1=C(C=CC=C1F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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